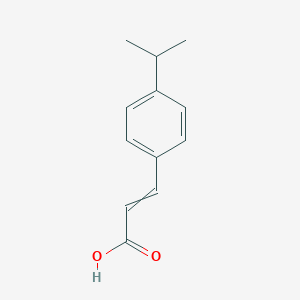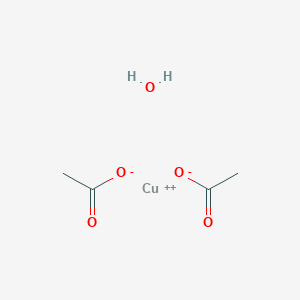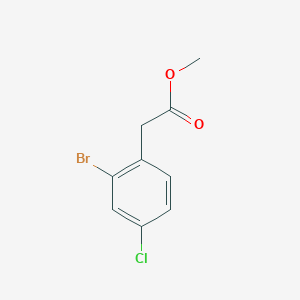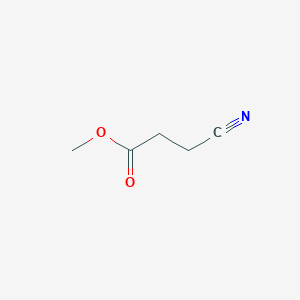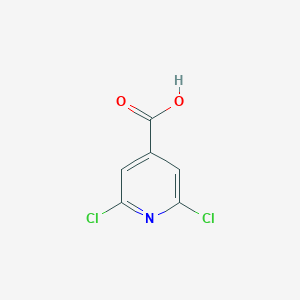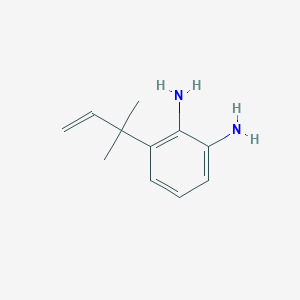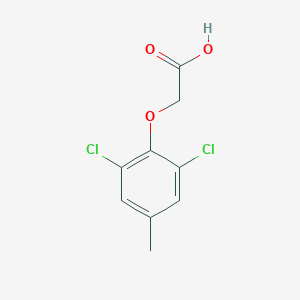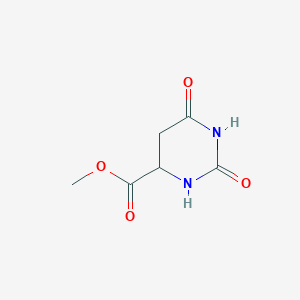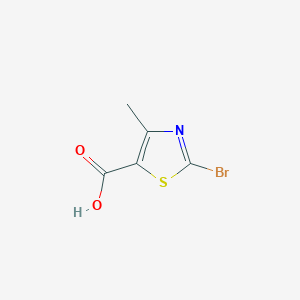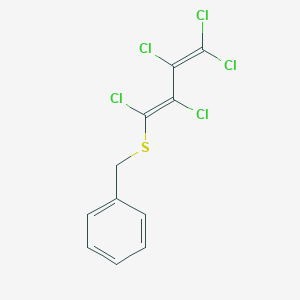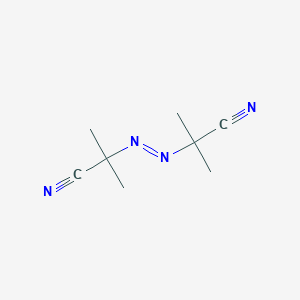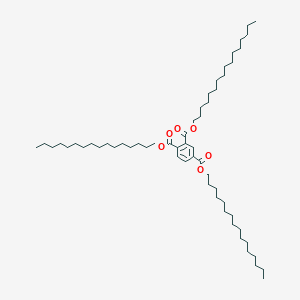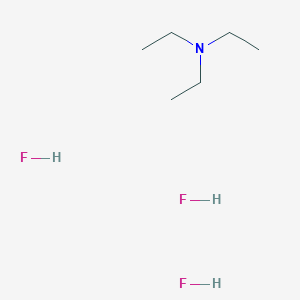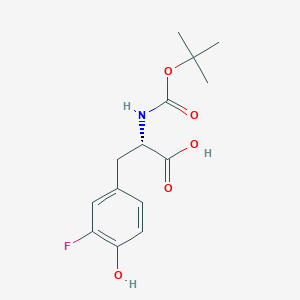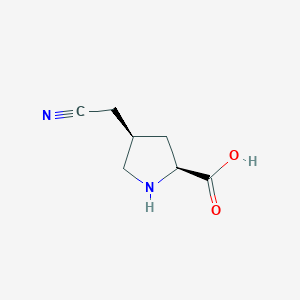
L-Proline, 4-(cyanomethyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-(cyanomethyl)-, cis- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Cis-4-cyanomethyl-L-proline, and its chemical formula is C7H10N2O2.
Applications De Recherche Scientifique
L-Proline, 4-(cyanomethyl)-, cis- has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been studied as a potential inhibitor of enzymes involved in cancer cell proliferation and as a ligand for metal ions. It has also been used as a building block for the synthesis of peptides and other complex molecules.
Mécanisme D'action
The mechanism of action of L-Proline, 4-(cyanomethyl)-, cis- is not fully understood. However, it is believed to act by binding to specific enzymes or metal ions, thereby inhibiting their activity. It may also interact with other molecules in the cell, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
L-Proline, 4-(cyanomethyl)-, cis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. It has also been shown to bind to metal ions, such as copper and zinc, and to act as a ligand for these ions. Additionally, it has been used as a building block for the synthesis of peptides and other complex molecules.
Avantages Et Limitations Des Expériences En Laboratoire
L-Proline, 4-(cyanomethyl)-, cis- has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has limitations as well. It is relatively expensive compared to other building blocks, and its synthesis requires specialized equipment and expertise.
Orientations Futures
For the study of L-Proline, 4-(cyanomethyl)-, cis- include the development of new inhibitors of enzymes involved in cancer cell proliferation, the use of L-Proline, 4-(cyanomethyl)-, cis- as a ligand for metal ions, and the synthesis of new peptides and other complex molecules.
Méthodes De Synthèse
L-Proline, 4-(cyanomethyl)-, cis- can be synthesized by the reaction of L-proline with acrylonitrile in the presence of a catalyst. This reaction leads to the formation of a mixture of cis and trans isomers, which can be separated by column chromatography. The cis isomer is the desired product, and it can be obtained in high yield and purity.
Propriétés
Numéro CAS |
119595-96-9 |
|---|---|
Nom du produit |
L-Proline, 4-(cyanomethyl)-, cis- |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
YFPQAWJWVOEVHN-WDSKDSINSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)CC#N |
SMILES |
C1C(CNC1C(=O)O)CC#N |
SMILES canonique |
C1C(CNC1C(=O)O)CC#N |
Synonymes |
L-Proline, 4-(cyanomethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



